molecular formula C5H9ClF3NO B2713615 3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride CAS No. 2408972-17-6

3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride

Cat. No.: B2713615
CAS No.: 2408972-17-6
M. Wt: 191.58
InChI Key: ZWJHIKVDFOOCFD-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride is a cyclic amine derivative that has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclobutan-1-amine structure, with the addition of a hydrochloride salt to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring through a cyclization reaction.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethoxy precursor reacts with the cyclobutane intermediate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)cyclobutan-1-amine: Lacks the hydrochloride salt, resulting in different solubility and stability properties.

    Cyclobutan-1-amine: Does not contain the trifluoromethoxy group, leading to different chemical and biological properties.

    Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the cyclobutane ring and amine group.

Uniqueness

3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride is unique due to the combination of the trifluoromethoxy group, cyclobutane ring, and amine group, which confer distinct physical, chemical, and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-3(9)2-4;/h3-4H,1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJHIKVDFOOCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408972-17-6
Record name 3-(trifluoromethoxy)cyclobutan-1-amine hydrochloride
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